2-cyano-N'-[(4Z)-2,2-dimethyltetrahydro-4H-pyran-4-ylidene]acetohydrazide
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Overview
Description
2-CYANO-N’-[(4Z)-2,2-DIMETHYLOXAN-4-YLIDENE]ACETOHYDRAZIDE is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)–
Preparation Methods
The synthesis of 2-CYANO-N’-[(4Z)-2,2-DIMETHYLOXAN-4-YLIDENE]ACETOHYDRAZIDE typically involves the condensation reaction between cyanoacetohydrazide and a carbonyl-containing compound. The reaction is usually carried out in a solvent such as methanol at room temperature. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-CYANO-N’-[(4Z)-2,2-DIMETHYLOXAN-4-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-CYANO-N’-[(4Z)-2,2-DIMETHYLOXAN-4-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CYANO-N’-[(4Z)-2,2-DIMETHYLOXAN-4-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-CYANO-N’-[(4Z)-2,2-DIMETHYLOXAN-4-YLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds such as:
2-CYANO-N’-[(2-CHLOROBENZYLIDENE)ACETOHYDRAZIDE: This compound has similar structural features but differs in its substituent groups, leading to different chemical and biological properties.
2-CYANO-N’-[(4-DIMETHYLAMINOBENZYLIDENE)ACETOHYDRAZIDE: This compound also shares a similar core structure but has different substituents, resulting in unique reactivity and applications.
The uniqueness of 2-CYANO-N’-[(4Z)-2,2-DIMETHYLOXAN-4-YLIDENE]ACETOHYDRAZIDE lies in its specific substituent groups, which confer distinct chemical and biological properties, making it suitable for various applications .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-cyano-N-[(Z)-(2,2-dimethyloxan-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C10H15N3O2/c1-10(2)7-8(4-6-15-10)12-13-9(14)3-5-11/h3-4,6-7H2,1-2H3,(H,13,14)/b12-8- |
InChI Key |
JVBGCECFYIOSTL-WQLSENKSSA-N |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)CC#N)/CCO1)C |
Canonical SMILES |
CC1(CC(=NNC(=O)CC#N)CCO1)C |
Origin of Product |
United States |
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